

An In-depth Technical Guide to **p-HYDROXYNOREPHEDRINE**: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-HYDROXYNOREPHEDRINE

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Abstract

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine and a significant active metabolite of amphetamine.[1] As the para-hydroxy analog of norephedrine, it plays a crucial role in the pharmacological effects observed after amphetamine administration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **p-hydroxynorephedrine**. It includes detailed summaries of its properties in structured tables, methodologies for key experiments, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

p-Hydroxynorephedrine possesses a phenethylamine core structure with hydroxyl groups at the para-position of the phenyl ring and the beta-position of the propyl side chain. It has two stereocenters, leading to four possible stereoisomers. The naturally occurring and most pharmacologically relevant isomer is (1R,2S)-**p-hydroxynorephedrine**.

Table 1: Chemical Identification of **p-Hydroxynorephedrine**

Identifier	Value
IUPAC Name	4-((1R,2S)-2-amino-1-hydroxypropyl)phenol
Synonyms	4-Hydroxynorephedrine, para-Hydroxynorephedrine, PHN
CAS Number	771-91-5
Molecular Formula	C ₉ H ₁₃ NO ₂ [2]
Molecular Weight	167.21 g/mol [2]
InChI	InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1
InChIKey	JAYBQRKXEFDRE-RCOVLWMOSA-N
SMILES	C--INVALID-LINK--O)O">C@@HN

Physicochemical Properties

The physicochemical properties of **p-hydroxynorephedrine** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are scarce, predicted values and data from structurally related compounds provide valuable insights.

Table 2: Physicochemical Properties of **p-Hydroxynorephedrine**

Property	Value	Source
Melting Point	Not available	-
Boiling Point	Not available	-
pKa	Not available	-
Predicted logP	0.58 - 1.4 (for hydroxyamphetamine)	[3]

Pharmacological Properties

p-Hydroxynorephedrine exerts its effects primarily on the adrenergic system. It is recognized as an active sympathomimetic amine and functions as a "false neurotransmitter."^[4]

Mechanism of Action

The primary mechanism of action of **p-hydroxynorephedrine** involves its interaction with adrenergic neurons. It is taken up into presynaptic terminals and synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine.^[4] Upon nerve stimulation, **p-hydroxynorephedrine** is released into the synaptic cleft instead of, or along with, norepinephrine. As **p-hydroxynorephedrine** has a lower intrinsic activity at adrenergic receptors compared to norepinephrine, this leads to a diminished sympathetic response.

Pharmacokinetics and Metabolism

p-Hydroxynorephedrine is a major metabolite of amphetamine in humans.^{[1][3]} The metabolic conversion involves two key enzymatic steps:

- **Aromatic Hydroxylation:** Amphetamine is first hydroxylated at the para-position of the phenyl ring to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.^[3]
- **Beta-Hydroxylation:** Subsequently, p-hydroxyamphetamine is hydroxylated at the beta-position of the side chain by dopamine β -hydroxylase (DBH) to yield **p-hydroxynorephedrine**.^{[4][5]}

The post-treatment urinary excretion of **p-hydroxynorephedrine** has been observed to be biexponential, with first and second phase half-lives of approximately 13 and 55 hours, respectively.^[6]

Experimental Protocols

This section outlines methodologies relevant to the study of **p-hydroxynorephedrine's** pharmacological effects.

Synthesis of p-Hydroxynorephedrine

While **p-hydroxynorephedrine** is primarily encountered as a metabolite, its chemical synthesis is essential for research purposes. A common synthetic route starts from p-hydroxypropiophenone.

Experimental Workflow: Synthesis of **p-Hydroxynorephedrine**



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Caption: Synthetic route from p-hydroxypropiophenone.

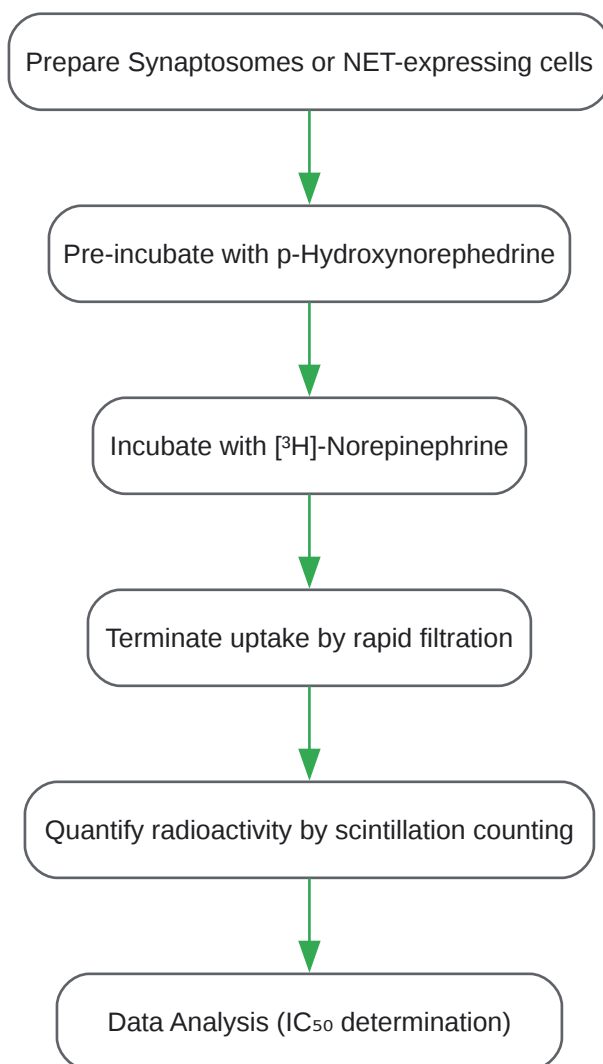
Methodology:

- **Oximation:** p-Hydroxypropiophenone is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form p-hydroxypropiophenone oxime. The reaction mixture is typically heated to ensure completion.
- **Reduction:** The resulting oxime is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as sodium metal in ethanol (a Birch-like reduction) or catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). The choice of reducing agent can influence the stereochemical outcome.
- **Purification:** The crude **p-hydroxynorephedrine** is purified, typically by crystallization from a suitable solvent or by column chromatography, to yield the final product.

Norepinephrine Uptake Assay

To investigate the effect of **p-hydroxynorephedrine** on norepinephrine reuptake, a radiolabeled uptake assay can be performed using synaptosomes or cell lines expressing the norepinephrine transporter (NET).

Experimental Workflow: Norepinephrine Uptake Assay



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Caption: Workflow for a norepinephrine uptake assay.

Methodology:

- Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent brain tissue (e.g., cerebral cortex) or culture cell lines stably expressing the human norepinephrine transporter

(hNET).

- **Pre-incubation:** Pre-incubate the synaptosomes or cells with varying concentrations of **p-hydroxynorephedrine** or vehicle control in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C.
- **Incubation:** Initiate the uptake reaction by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine).
- **Termination:** After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.
- **Quantification:** Wash the filters with ice-cold buffer to remove unbound radioactivity. The amount of radioactivity retained on the filters, representing the amount of norepinephrine taken up, is quantified using a scintillation counter.
- **Data Analysis:** Determine the concentration of **p-hydroxynorephedrine** that inhibits 50% of the specific norepinephrine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.

Quantification in Biological Samples

The concentration of **p-hydroxynorephedrine** in biological matrices such as plasma and urine can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Quantification



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Caption: Workflow for LC-MS/MS quantification.

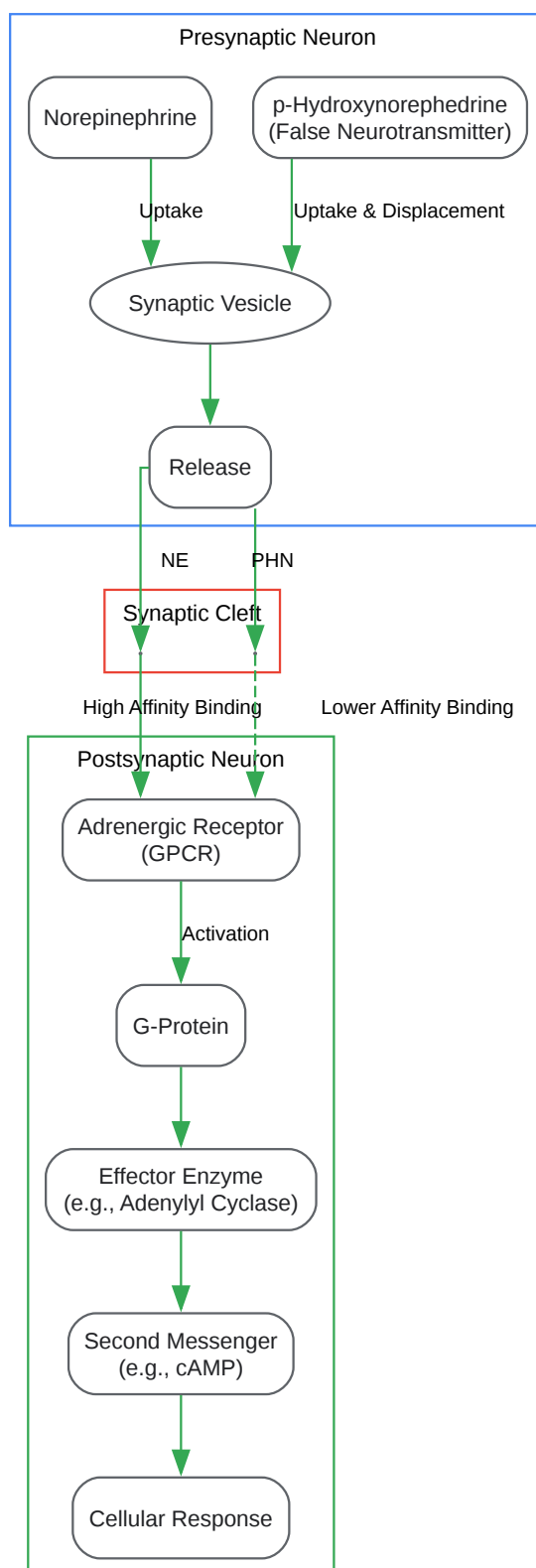
Methodology:

- **Sample Preparation:** Prepare plasma or urine samples by protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. An internal standard (e.g., a deuterated analog of **p-hydroxynorephedrine**) is added at the beginning of the sample preparation process for accurate quantification.
- **LC Separation:** Inject the extracted sample onto a liquid chromatography system equipped with a suitable reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used to separate **p-hydroxynorephedrine** from other sample components.
- **MS/MS Detection:** The eluent from the LC column is introduced into a tandem mass spectrometer. **p-Hydroxynorephedrine** is ionized (typically by electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for **p-hydroxynorephedrine** and the internal standard are monitored for high selectivity and sensitivity.
- **Quantification:** Construct a calibration curve by analyzing standards of known concentrations. The concentration of **p-hydroxynorephedrine** in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Signaling Pathways

p-Hydroxynorephedrine, acting as a false neurotransmitter, modulates adrenergic signaling. The canonical adrenergic signaling pathway is initiated by the binding of an agonist to adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Adrenergic Receptor Signaling Pathway



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Caption: Modulation of adrenergic signaling by **p-hydroxynorephedrine**.

Pathway Description:

- **Uptake and Storage:** **p-Hydroxynorephedrine** is transported into the presynaptic neuron and packaged into synaptic vesicles, displacing norepinephrine.
- **Release:** Upon neuronal stimulation, both norepinephrine and **p-hydroxynorephedrine** are released into the synaptic cleft.
- **Receptor Binding:** Norepinephrine binds to postsynaptic adrenergic receptors with high affinity, activating downstream signaling cascades. **p-Hydroxynorephedrine** also binds to these receptors but with lower affinity and efficacy, resulting in a weaker signal transduction.
- **Signal Transduction:** The activation of the G-protein coupled adrenergic receptor leads to the activation of effector enzymes, such as adenylyl cyclase, which in turn generates second messengers like cyclic AMP (cAMP). This ultimately leads to a physiological response. The presence of **p-hydroxynorephedrine** dampens this overall response.

Conclusion

p-Hydroxynorephedrine is a pharmacologically active metabolite of amphetamine with significant effects on the adrenergic nervous system. Its role as a false neurotransmitter provides a key mechanism for the observed alterations in sympathetic tone following amphetamine use. This technical guide has summarized the current knowledge on its chemical structure, properties, and pharmacological actions, and has provided detailed experimental workflows for its study. Further research to fully elucidate the specific activities of its different stereoisomers and to obtain more precise quantitative physicochemical data will be beneficial for a more complete understanding of its role in both therapeutic and toxicological contexts.

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- To cite this document: BenchChem. [An In-depth Technical Guide to p-HYDROXYNOREPHEDRINE: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107525#p-hydroxynorephedrine-chemical-structure-and-properties]

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